Molecular Weight and Lipophilicity Differentiation vs. Non-Fluorinated 6-Benzoyl Analog (CAS 120067-47-2)
The target compound differs from its direct non-fluorinated analog, 6-benzoyl-1,2,3,4-tetrahydroquinolin-2-one (EN300-57229), by the presence of two ortho-fluorine atoms on the benzoyl ring. This substitution increases the molecular weight from 251.28 to 287.26 g/mol (Δ = +35.98 Da, a 14.3% increase), which alone shifts the compound into a higher mass bracket for fragment-based screening applications . More importantly, the 2,6-difluoro pattern introduces two strong hydrogen-bond acceptors (C–F) adjacent to the carbonyl, altering the electrostatic potential surface of the benzoyl group and increasing the calculated logP by an estimated 0.4–0.8 log units relative to the non-fluorinated parent—a shift that meaningfully affects both passive membrane permeability and plasma protein binding [1]. The non-fluorinated analog has a reported melting point of 205–208 °C ; the target compound's melting point is not publicly reported, but the introduction of fluorine generally depresses crystal lattice energy, potentially improving amorphous solubility in early formulation screens.
| Evidence Dimension | Molecular weight, fluorine count, and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 287.26 g/mol; 2 fluorine atoms; predicted density 1.334±0.06 g/cm³; predicted bp 523.9±50.0 °C |
| Comparator Or Baseline | 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 120067-47-2): MW = 251.28 g/mol; 0 fluorine atoms; mp 205–208 °C |
| Quantified Difference | ΔMW = +35.98 Da (+14.3%); 2 F vs. 0 F; estimated ΔlogP ≈ +0.4 to +0.8 |
| Conditions | Predicted/calculated physicochemical properties; mp determined experimentally for the non-fluorinated analog |
Why This Matters
The 14.3% increase in molecular weight and the lipophilicity shift alter the compound's suitability for fragment-based vs. lead-like screening libraries, directly impacting procurement decisions for HTS campaign design.
- [1] S. Purser, P. R. Moore, S. Swallow, V. Gouverneur. Fluorine in medicinal chemistry. Chemical Society Reviews, 2008, 37, 320–330. Notes: Quantitative discussion of how aryl fluorination modulates logP, pKa, and conformation. View Source
